Stereospecific Substrate Recognition by L-Threonine Dehydrogenase
The (2R,3S) isomer is the D-enantiomer of threoninamide. Its stereochemistry fundamentally alters its interaction with enzymes compared to the natural L-threonine substrate. Data from L-threonine dehydrogenase (TDH) assays show that the racemic mixture DL-threoninamide exhibits 0% relative activity, whereas L-threonine serves as the native substrate with a Vmax of 44.2 U mg⁻¹ and a Km of 14.7 mM [1]. This indicates that the amide modification, combined with the D-configuration, completely abrogates recognition by this key metabolic enzyme. This establishes a clear functional difference from L-threonine and suggests the (2R,3S) isomer would not be metabolized via this pathway.
| Evidence Dimension | Enzymatic Activity (L-Threonine Dehydrogenase) |
|---|---|
| Target Compound Data | 0% relative activity (for the DL-racemate containing the target stereoisomer) |
| Comparator Or Baseline | L-Threonine: 100% relative activity, Vmax = 44.2 ± 1.0 U mg⁻¹, Km = 14.7 ± 0.1 mM |
| Quantified Difference | Complete loss of activity (100% → 0%) |
| Conditions | Spectrophotometric assay of purified L-threonine dehydrogenase |
Why This Matters
This data confirms that the compound's stereochemistry and amide functionality confer a distinct biological profile, preventing it from acting as a simple substitute for L-threonine in enzymatic systems.
- [1] TABLE 2. Relative activity of L-threonine dehydrogenase toward various substrates. DL-Threoninamide shows 0% relative activity compared to L-threonine. PMC106081. View Source
